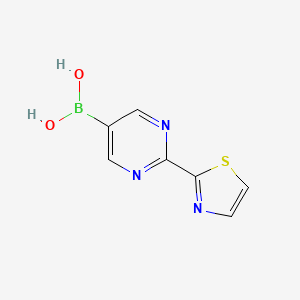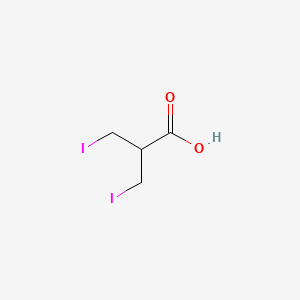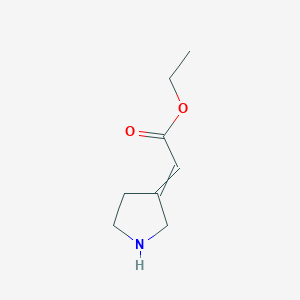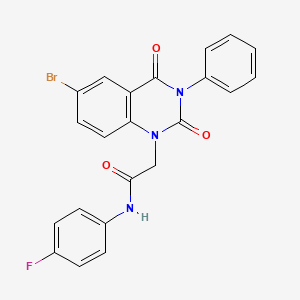
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid: is an organic compound with the molecular formula C7H6BN3O2S It is a boronic acid derivative that features both a thiazole and a pyrimidine ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl or vinyl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronic esters.
Substitution: Participation in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the coupling reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules and its role in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The thiazole and pyrimidine rings contribute to the compound’s ability to bind to specific molecular targets, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
- (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid
- (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid
- (2-(Thiazol-2-yl)pyridine-5-yl)boronic acid
Uniqueness: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid stands out due to its specific structural features, which confer unique reactivity and binding properties. The presence of both thiazole and pyrimidine rings enhances its versatility in chemical synthesis and biological applications compared to other boronic acid derivatives .
Eigenschaften
Molekularformel |
C7H6BN3O2S |
|---|---|
Molekulargewicht |
207.02 g/mol |
IUPAC-Name |
[2-(1,3-thiazol-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-3-10-6(11-4-5)7-9-1-2-14-7/h1-4,12-13H |
InChI-Schlüssel |
RTZBXELTXVGXRQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)C2=NC=CS2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14088492.png)
![1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088493.png)
![N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14088494.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088498.png)
![8-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088499.png)

![Ethyl 4-({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B14088515.png)
![6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B14088518.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14088524.png)

![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B14088540.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14088562.png)
